molecular formula C19H23N3O B1448822 N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide CAS No. 1803565-68-5

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide

Cat. No. B1448822
M. Wt: 309.4 g/mol
InChI Key: VPUJEXVRQHYPIO-UHFFFAOYSA-N
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Description

“N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide” is a chemical compound with a molecular weight of 309.41 . The IUPAC name for this compound is N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide .


Molecular Structure Analysis

The InChI code for “N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide” is 1S/C19H23N3O/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22/h1-10,18,20H,11-15H2,(H,21,23) .


Physical And Chemical Properties Analysis

“N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide” has a molecular weight of 309.41 . The IUPAC name for this compound is N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide .

Scientific Research Applications

Anticancer Activity

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide derivatives exhibit significant potential in anticancer research. Notable studies have shown these compounds' efficacy in inhibiting the growth of various cancer cell lines. For instance, Boddu et al. (2018) synthesized a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides and evaluated their in vitro anticancer activity against human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. The compounds showed promising results, particularly against HeLa and MCF-7 cell lines, supported by molecular docking studies (Boddu et al., 2018).

Antimicrobial and Antifungal Activities

The antimicrobial efficacy of N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide derivatives has been established in various studies. Chhatriwala et al. (2014) reported the synthesis of N-phenyl- and N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides, demonstrating moderate to good bioefficacies against Gram-positive bacteria, Gram-negative bacteria, fungi, and Mycobacterium tuberculosis H37Rv (Chhatriwala et al., 2014).

Antipsychotic Evaluation

Derivatives of N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide have been investigated for their potential antipsychotic effects. Bari et al. (2019) synthesized and characterized aryl piperazine derivatives, evaluating their antipsychotic activity through behavioral symptoms and inhibition of 5-hydroxytryptophan (5-HTP) induced head twitches behavior (Bari, Saravanan, & Ahmad, 2019).

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide derivatives. Shakya et al. (2016) synthesized a series of derivatives and evaluated their anticonvulsant activity, finding that several compounds exhibited activity at lower doses and showed potential in preventing seizure spread (Shakya et al., 2016).

Anti-acetylcholinesterase Activity

Some derivatives have been identified for their potential in inhibiting acetylcholinesterase, a key target in Alzheimer's disease research. Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, finding that some compounds exhibited significant anticholinesterase effects (Mohsen et al., 2014).

properties

IUPAC Name

N-benzyl-2-phenyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22/h1-10,18,20H,11-15H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUJEXVRQHYPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Sparling, S Yi, J Able, H Bregman, EF DiMauro… - …, 2017 - pubs.rsc.org
NaV1.7 is a particularly compelling target for the treatment of pain. Herein, we report the discovery and evaluation of a series of piperazine amides that exhibit state-dependent inhibition …
Number of citations: 7 pubs.rsc.org

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